(R)-2-(4-Amino-6-bromo-2,2-dimethylchroman-4-YL)-2,2-difluoroethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-2-(4-Amino-6-bromo-2,2-dimethylchroman-4-YL)-2,2-difluoroethanol is a synthetic organic compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Amino-6-bromo-2,2-dimethylchroman-4-YL)-2,2-difluoroethanol typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis can vary, but common steps may include:

Bromination: Introduction of the bromine atom into the chroman ring.

Amination: Introduction of the amino group.

Fluorination: Introduction of the difluoroethanol moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, die zur Bildung verschiedener oxidierter Produkte führen.

Reduktion: Reduktionsreaktionen können die Verbindung in verschiedene reduzierte Formen umwandeln.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktionsmittel: wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitutionsreagenzien: wie Halogene oder Nukleophile.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann Oxidation beispielsweise zu hydroxyllierten Derivaten führen, während Substitution zu halogenierten Produkten führen kann.

Wissenschaftliche Forschungsanwendungen

Chemie

Die Verbindung wird wegen ihrer Reaktivität und ihres Potenzials als Baustein in der organischen Synthese untersucht.

Biologie

In der biologischen Forschung wird die Verbindung möglicherweise auf ihre Auswirkungen auf zelluläre Prozesse und ihr Potenzial als biochemisches Werkzeug untersucht.

Medizin

Die Verbindung könnte auf ihr therapeutisches Potenzial untersucht werden, einschließlich ihrer Aktivität gegen bestimmte Krankheiten oder Zustände.

Industrie

In industriellen Anwendungen kann die Verbindung bei der Entwicklung neuer Materialien oder als Zwischenprodukt bei der Synthese anderer wertvoller Verbindungen verwendet werden.

5. Wirkmechanismus

Der Wirkmechanismus von (R)-2-(4-Amino-6-brom-2,2-dimethylchroman-4-yl)-2,2-difluoroethanol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen könnten Enzyme, Rezeptoren oder andere Proteine umfassen. Die beteiligten Wege können Signaltransduktion, Stoffwechselprozesse oder die Regulation der Genexpression umfassen.

Wirkmechanismus

The mechanism of action of ®-2-(4-Amino-6-bromo-2,2-dimethylchroman-4-YL)-2,2-difluoroethanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

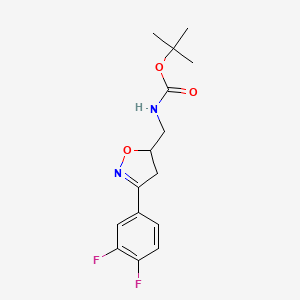

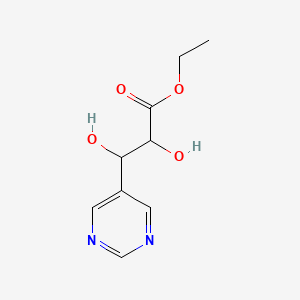

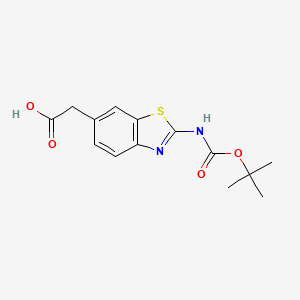

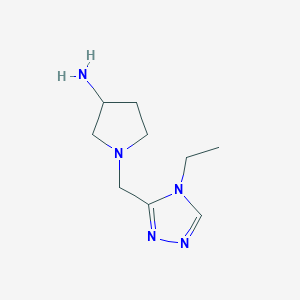

(R)-2-(4-Amino-6-brom-2,2-dimethylchroman-4-yl)-2,2-difluoroethanol: kann mit anderen Chromanderivaten verglichen werden, wie z. B.:

Einzigartigkeit

Die Einzigartigkeit von (R)-2-(4-Amino-6-brom-2,2-dimethylchroman-4-yl)-2,2-difluoroethanol liegt in seinem spezifischen Substitutionsschema, das im Vergleich zu anderen ähnlichen Verbindungen möglicherweise unterschiedliche biologische oder chemische Eigenschaften verleiht.

Eigenschaften

Molekularformel |

C13H16BrF2NO2 |

|---|---|

Molekulargewicht |

336.17 g/mol |

IUPAC-Name |

2-[(4R)-4-amino-6-bromo-2,2-dimethyl-3H-chromen-4-yl]-2,2-difluoroethanol |

InChI |

InChI=1S/C13H16BrF2NO2/c1-11(2)6-12(17,13(15,16)7-18)9-5-8(14)3-4-10(9)19-11/h3-5,18H,6-7,17H2,1-2H3/t12-/m1/s1 |

InChI-Schlüssel |

KWOOHRDCZZTZQS-GFCCVEGCSA-N |

Isomerische SMILES |

CC1(C[C@@](C2=C(O1)C=CC(=C2)Br)(C(CO)(F)F)N)C |

Kanonische SMILES |

CC1(CC(C2=C(O1)C=CC(=C2)Br)(C(CO)(F)F)N)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine](/img/structure/B11787283.png)

![tert-Butyl 7-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B11787298.png)

![2-Thioxo-1,2-dihydro-[4,4'-bipyridine]-3-carbonitrile](/img/structure/B11787301.png)

![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylpyridin-2-amine](/img/structure/B11787347.png)

![tert-Butyl 1-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B11787370.png)